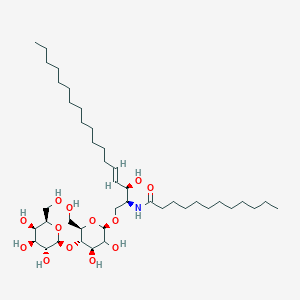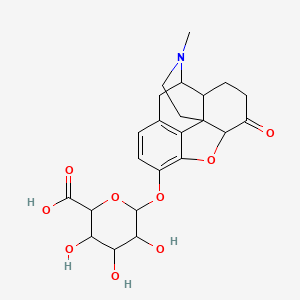![molecular formula C22H22N4O2 B1258006 6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B1258006.png)
6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine is a member of quinazolines.
Applications De Recherche Scientifique
Genotoxicity Studies
Studies have assessed the genotoxicity of compounds related to 6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine. For instance, certain quinoneimines, structurally related to the chemical , were evaluated for their ability to induce micronuclei in bone marrow cells, a measure of genotoxicity. This research provides insights into the potential genetic effects of these compounds (Sicardi & Ferrato, 1995).
Chemical Rearrangements and Synthesis
Research on related quinazoline derivatives has shown interesting chemical behaviors, such as rearrangement and ring-closure processes, under specific conditions. These reactions are crucial for synthesizing various complex molecules and understanding their chemical properties (Abbott, Acheson, Kornilov & StubbsJohn, 1975).
Anticancer Properties
Certain N-methyl-4-(4-methoxyanilino)quinazolines, structurally similar to the compound , have been explored for their potential as novel anticancer agents. These studies are crucial for developing new therapeutics for cancer treatment (Sirisoma et al., 2010).
Cardioactivity Studies
Compounds in the 4-isoxazolyldihydropyridines family, related to the chemical , have been synthesized and analyzed for their potential as vasodilators. These studies contribute to the understanding of cardiovascular effects and potential therapeutic applications (McKenna et al., 1988).
Photochromic Properties
Research has been conducted on diarylethene compounds, including one structurally similar to this compound, to investigate their photochromic properties. These properties are essential for applications in photo-switching and information storage (Liao, Xue, Zheng & Pu, 2014).
Propriétés
Formule moléculaire |
C22H22N4O2 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
6-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(2-ethoxyphenyl)methyl]quinazolin-4-amine |
InChI |
InChI=1S/C22H22N4O2/c1-4-27-20-8-6-5-7-17(20)12-23-22-18-11-16(9-10-19(18)24-13-25-22)21-14(2)26-28-15(21)3/h5-11,13H,4,12H2,1-3H3,(H,23,24,25) |
Clé InChI |
HLTAPNXQVJMYCZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1CNC2=NC=NC3=C2C=C(C=C3)C4=C(ON=C4C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



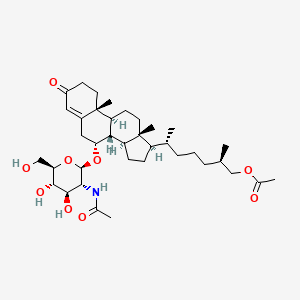

![6-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1257925.png)

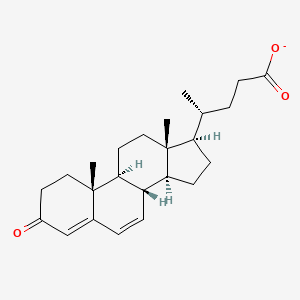
![N-(4-ethylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1257928.png)

![[(9R)-5,8,9-trihydroxy-5-methyl-9-[(9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]decyl] 2-bromoacetate](/img/structure/B1257930.png)
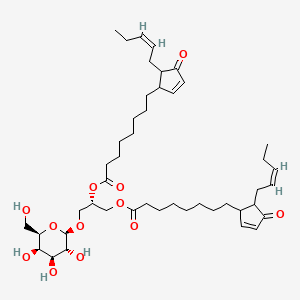
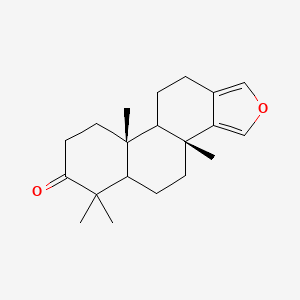

![(9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1257942.png)
